2-(Tridecafluorohexyl)-1H-benzimidazole

Description

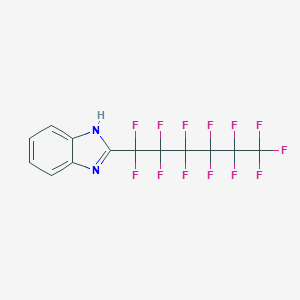

2-(Tridecafluorohexyl)-1H-benzimidazole is a specialized organic molecule that combines two key structural features: a benzimidazole (B57391) core and a perfluorinated hexyl chain. The benzimidazole unit is a bicyclic aromatic heterocycle, formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring. The tridecafluorohexyl group is a six-carbon alkyl chain where all hydrogen atoms have been replaced by fluorine atoms (C6F13). This unique combination of a biologically relevant heterocycle and a highly fluorinated substituent gives the compound distinct physicochemical properties that are actively being explored in various research domains.

A common and direct method for synthesizing 2-substituted benzimidazoles is through the condensation reaction of o-phenylenediamine (B120857) with carboxylic acids or their derivatives, such as acyl chlorides. researchgate.netnih.gov For this compound, a plausible and efficient synthetic route involves the reaction of o-phenylenediamine with perfluoroheptanoyl chloride or perfluoroheptanoic acid, typically facilitated by a condensing agent like polyphosphoric acid or conducted under high-temperature, acid-catalyzed conditions. nih.gov

Table 1: General Physicochemical Properties of 2-Perfluoroalkyl Benzimidazoles This table presents expected properties based on trends observed in related fluorinated compounds, as specific experimental data for this compound is not widely published.

| Property | Expected Characteristic | Rationale |

|---|---|---|

| Molecular Formula | C13H5F13N2 | Derived from the fusion of a benzimidazole (C7H6N2) and a tridecafluorohexyl (C6F13) group, with loss of H2O. |

| Molecular Weight | Approx. 452.18 g/mol | Sum of atomic weights of constituent atoms. |

| Appearance | White to off-white solid | Typical for many aromatic organic compounds. |

| Solubility | Low in water; Soluble in fluorinated solvents and some polar organic solvents. | The perfluorinated chain imparts significant hydrophobicity and lipophobicity. nih.gov |

| Melting Point | Expected to be relatively high | Increases with the length of the perfluoroalkyl chain. itrcweb.org |

The benzimidazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of pharmacologically active compounds. mdpi.com Its structural similarity to naturally occurring purines allows it to interact with various biopolymers and biological systems. nih.gov This has led to the development of benzimidazole-based drugs with a broad spectrum of therapeutic applications.

Key Therapeutic Areas for Benzimidazole Derivatives:

Anthelmintic: Compounds like albendazole (B1665689) and mebendazole (B1676124) are widely used to treat parasitic worm infections.

Antifungal: Certain derivatives show efficacy against fungal pathogens. wisdomlib.org

Antiviral: The benzimidazole core is a component of some antiviral medications.

Anticancer: Researchers have extensively explored 2-substituted benzimidazoles as potential anticancer agents, targeting various cellular mechanisms. nih.gov

Proton Pump Inhibitors: Drugs such as omeprazole (B731) and lansoprazole, used to treat acid reflux and ulcers, are based on the benzimidazole structure.

In materials science, the rigid, aromatic, and electron-rich nature of the benzimidazole ring system imparts valuable properties like high thermal stability and unique electronic characteristics. This makes them suitable for applications in high-performance polymers, organic light-emitting diodes (OLEDs), and as corrosion inhibitors.

The substitution of hydrogen atoms with fluorine atoms in an alkyl chain dramatically alters the molecule's properties. The carbon-fluorine bond is one of the strongest in organic chemistry, leading to high thermal and chemical stability. researchgate.net A tridecafluorohexyl chain, as seen in the target compound, imparts several key characteristics.

Table 2: Key Properties Conferred by Perfluorinated Alkyl Chains

| Property | Description | Impact on Molecular Design |

|---|---|---|

| Hydrophobicity & Lipophobicity | The chain repels both water and oils/lipids. | This dual nature can influence how the molecule interacts with biological membranes and partitions between different environments. nih.gov |

| High Electronegativity | Fluorine is the most electronegative element, creating a strong dipole in the C-F bond. | This can alter the electronic properties of the attached benzimidazole ring, potentially affecting its reactivity and biological interactions. |

| Increased Metabolic Stability | The strong C-F bonds are resistant to cleavage by metabolic enzymes. | In drug design, this can lead to a longer biological half-life for the compound. |

| Enhanced Bioaccumulation | Long-chain perfluoroalkyl substances are known to be persistent and can accumulate in biological tissues. nih.gov | This is a critical consideration in the development of pharmaceuticals and materials due to potential long-term effects. |

The incorporation of a perfluoroalkyl chain is a deliberate strategy to modulate properties such as solubility, stability, and biological activity. researchgate.net The length of the chain is a critical factor; longer chains, like the C6F13 group, tend to increase properties like melting point and bioaccumulation potential. itrcweb.orgnih.gov

The synthesis of novel fluorinated heterocycles, such as this compound, represents a dynamic and forward-looking area of chemical research. The goal is to create molecules with tailored properties by synergistically combining the characteristics of a heterocyclic core with those of a fluorinated substituent.

Current research trajectories in this field include:

Development of Novel Antimicrobial Agents: The unique properties of fluorinated compounds are being leveraged to design new antibiotics and antifungals that may overcome existing resistance mechanisms.

Advanced Materials Science: Fluorinated benzimidazoles are being investigated for use in creating materials with enhanced thermal stability, chemical resistance, and specific electronic properties for applications in electronics and aerospace.

Probes for Biological Systems: The distinct spectroscopic signatures and partitioning behavior of fluorinated compounds make them useful as probes and imaging agents in biochemical and cellular studies.

Agrochemicals: The stability and unique biological interactions of fluorinated heterocycles are being explored for the development of new pesticides and herbicides.

The study of compounds like this compound is driven by the potential to fine-tune molecular properties to a high degree, opening up new possibilities in both medicinal and materials chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H5F13N2/c14-8(15,7-27-5-3-1-2-4-6(5)28-7)9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)26/h1-4H,(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHKGKJQHIIWIAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H5F13N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10555314 | |

| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119403-54-2 | |

| Record name | 2-(Tridecafluorohexyl)-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10555314 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Tridecafluorohexyl 1h Benzimidazole

Precursor Synthesis and Functionalization Strategies

The construction of the 2-(Tridecafluorohexyl)-1H-benzimidazole scaffold fundamentally relies on the strategic preparation and functionalization of two key precursors: an o-phenylenediamine (B120857) derivative and a source of the tridecafluorohexyl moiety.

Synthesis of o-Phenylenediamine Derivatives

o-Phenylenediamine is the cornerstone precursor for the benzimidazole (B57391) ring system. Its synthesis typically begins with o-dinitrobenzene, which undergoes a controlled reduction of one nitro group to yield o-nitroaniline. Subsequent reduction of the remaining nitro group, commonly achieved through catalytic hydrogenation (e.g., using Pd/C) or with reducing agents like tin(II) chloride in acidic media, affords o-phenylenediamine.

Substituted o-phenylenediamines can be prepared from correspondingly substituted o-dinitrobenzene precursors, allowing for the introduction of various functional groups onto the benzene (B151609) ring of the final benzimidazole product. The purity of the o-phenylenediamine derivative is crucial, as impurities can interfere with the subsequent cyclocondensation reaction.

Table 1: Common Synthetic Routes to o-Phenylenediamine

| Starting Material | Reagents | Product | Key Considerations |

| o-Dinitrobenzene | 1. Na₂S/S or H₂/Pd-C (controlled) 2. SnCl₂/HCl or H₂/Pd-C | o-Phenylenediamine | Stepwise reduction is necessary to avoid over-reduction. |

| o-Nitroaniline | SnCl₂/HCl or H₂/Pd-C | o-Phenylenediamine | A more direct route if o-nitroaniline is readily available. |

Introduction of Tridecafluorohexyl Moiety Precursors

The tridecafluorohexyl group (C₆F₁₃) is introduced via a precursor, most commonly perfluoroheptanoic acid (C₆F₁₃COOH) or its derivatives. The synthesis of perfluoroheptanoic acid can be achieved through electrochemical fluorination of heptanoyl chloride or by the oxidation of a corresponding fluorotelomer alcohol.

Perfluoroheptanoic acid is a strong acid due to the powerful electron-withdrawing effect of the perfluoroalkyl chain. For the subsequent cyclocondensation reaction, it can be used directly or converted to more reactive derivatives such as the acid chloride (perfluoroheptanoyl chloride) or an ester (e.g., methyl perfluoroheptanoate). The choice of precursor can influence the reaction conditions required for the formation of the benzimidazole ring.

Cyclocondensation Approaches for 2-Substituted Benzimidazoles

The core of the synthesis of this compound lies in the cyclocondensation reaction between an o-phenylenediamine derivative and the tridecafluorohexyl precursor.

Phillips Cyclocondensation and its Variants

The Phillips cyclocondensation is a classical and widely employed method for the synthesis of 2-substituted benzimidazoles. researchgate.netadichemistry.com This reaction involves the condensation of an o-phenylenediamine with a carboxylic acid under acidic conditions and often with heating.

In the context of synthesizing this compound, o-phenylenediamine is reacted with perfluoroheptanoic acid. The strong electron-withdrawing nature of the tridecafluorohexyl group can decrease the reactivity of the carbonyl carbon, often necessitating more forcing reaction conditions compared to the synthesis of 2-alkyl or 2-aryl benzimidazoles.

Commonly used acid catalysts include mineral acids like hydrochloric acid or sulfuric acid. adichemistry.com However, for less reactive substrates, dehydrating acidic reagents such as polyphosphoric acid (PPA) are often more effective. asianpubs.orgnih.govsci-hub.st PPA acts as both a catalyst and a solvent, driving the reaction towards completion by removing the water formed during the cyclization. Microwave-assisted synthesis using PPA as a catalyst has been shown to significantly reduce reaction times and improve yields for the synthesis of 2-substituted benzimidazoles. asianpubs.org

Table 2: Phillips Cyclocondensation Conditions for 2-Substituted Benzimidazoles

| Carboxylic Acid | Catalyst | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acetic Acid | 4N HCl | Reflux | 2 h | 83-85 | adichemistry.com |

| Aromatic Acids | Polyphosphoric Acid | 145 | 4 h | Good | nih.gov |

| Various Aromatic Acids | Ammonium Chloride | 80-90 | Not specified | Moderate to Good | researchgate.net |

| Various Carboxylic Acids | Polyphosphoric Acid (Microwave) | Not specified | Minutes | Good | asianpubs.org |

Alternative Catalytic and Non-Catalytic Cyclization Reactions

While the Phillips condensation is robust, alternative methods have been developed to effect the cyclization under different conditions. These can be particularly useful when dealing with sensitive functional groups or to improve yields.

Catalytic approaches often employ Lewis acids or other promoters to facilitate the condensation. For instance, lanthanum chloride has been reported as an efficient catalyst for the synthesis of benzimidazoles from o-phenylenediamine and aldehydes under mild conditions. nih.gov While this specific example uses an aldehyde, the principle of Lewis acid catalysis can be extended to reactions involving carboxylic acids or their derivatives.

Non-catalytic methods, though less common for this specific transformation, can involve heating the reactants at high temperatures in the absence of a solvent. umich.edu This "neat" reaction condition drives the reaction forward by the removal of water. However, the high temperatures required may not be suitable for all substrates.

One-Pot Synthetic Protocols for Benzimidazole Derivatives

To improve efficiency and reduce waste, one-pot synthetic protocols have been developed for the synthesis of benzimidazole derivatives. researchgate.netnih.govrsc.org These methods combine multiple reaction steps into a single procedure without the isolation of intermediates.

For the synthesis of this compound, a one-pot approach would typically involve the in-situ formation of a reactive intermediate from perfluoroheptanoic acid, followed by the addition of o-phenylenediamine and subsequent cyclization. For example, the reaction could be initiated by activating the carboxylic acid with a coupling agent, followed by the addition of the diamine and a catalyst to promote cyclization, all within the same reaction vessel. Such protocols are often designed to be environmentally friendly, utilizing milder reagents and reducing the number of purification steps. researchgate.netnih.govrsc.org

Modern Synthetic Techniques in Benzimidazole Synthesis

The synthesis of the benzimidazole core is a cornerstone of heterocyclic chemistry, with contemporary methods significantly improving upon traditional protocols. These modern techniques offer advantages in terms of reaction time, yield, purity, and environmental impact.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. rjptonline.org This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to dramatic reductions in reaction times from hours to minutes, increased product yields, and enhanced product purity. rjptonline.orgnih.gov For the synthesis of benzimidazoles, microwave assistance has been successfully applied to the condensation reaction between o-phenylenediamines and various aldehydes or carboxylic acids. chemmethod.comnih.gov

The benefits of this approach include:

Rapid Reaction Rates: Microwave irradiation provides efficient and uniform heating, significantly shortening the time required to complete the reaction. preprints.orgmdpi.com

Higher Yields: The fast reaction times can minimize the formation of side products, leading to cleaner reactions and higher yields of the desired benzimidazole. nih.gov

Solvent-Free Conditions: In many cases, microwave-assisted syntheses can be performed under solvent-free conditions, which aligns with the principles of green chemistry by reducing waste. preprints.orgmdpi.com

Catalyst Efficiency: The use of catalysts, such as Erbium (III) triflate (Er(OTf)₃) or alumina, can be combined with microwave irradiation to further enhance reaction efficiency and selectivity. rjptonline.orgmdpi.com

For a compound like this compound, a microwave-assisted approach would likely involve the condensation of an o-phenylenediamine with tridecafluoroheptanoic acid or a derivative thereof. The high efficiency of microwave heating could be particularly advantageous for driving this condensation reaction to completion.

| Parameter | Conventional Heating (Reflux) | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | Hours to days chemmethod.com | Seconds to minutes rjptonline.orgmdpi.com |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling, potentially toxic solvents nih.gov | Can often be performed solvent-free or with green solvents preprints.org |

| Typical Yields | Variable, can be moderate to good | Generally good to excellent nih.gov |

Green Chemistry Approaches in Compound Synthesis (e.g., Aqueous Media, Metal-Free Catalysis)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comjrtdd.com The synthesis of benzimidazoles has been a fertile ground for the application of these principles.

Aqueous Media: Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. ijrar.org Traditionally, organic reactions are performed in organic solvents because many reagents are not water-soluble. However, recent advancements have enabled benzimidazole synthesis in aqueous media. Surfactants can be used to create micelles that dissolve the organic starting materials in water, allowing the reaction to proceed efficiently at ambient temperatures. samipubco.com Another approach involves using catalysts like L-proline, which function effectively in water, providing a green and inexpensive method for benzimidazole synthesis. ijrar.org The intramolecular cyclization of N-(2-iodoaryl)benzamidine to form benzimidazoles has also been successfully demonstrated in water with a simple base like K₂CO₃, avoiding the need for any other catalyst. chemmethod.comnih.gov

Metal-Free Catalysis: While metal catalysts are effective in many chemical transformations, they are often expensive and can leave trace metal impurities in the final product, which is a significant concern in pharmaceutical applications. nih.gov Consequently, there is a strong drive to develop metal-free catalytic systems. acs.orgresearchgate.net For benzimidazole synthesis, several metal-free approaches have been reported:

Base-Mediated Cyclization: Strong bases like potassium hydroxide (B78521) (KOH) in a solvent such as DMSO can mediate the intramolecular N-arylation of amidines to form benzimidazoles without the need for a transition metal. acs.org

Deep Eutectic Solvents (DES): A novel approach uses a deep eutectic solvent, which can act as both the reaction medium and a reactant, eliminating the need for any external solvent or catalyst. nih.gov

Organocatalysis: Small organic molecules, such as L-proline, can effectively catalyze the condensation reaction to form benzimidazoles. ijrar.org

These green approaches offer significant advantages by reducing reliance on volatile organic compounds and potentially toxic metals, making the synthesis of compounds like this compound more environmentally sustainable. chemmethod.com

| Approach | Catalyst/Medium | Key Advantages | Reference |

|---|---|---|---|

| Aqueous Synthesis | L-Proline / Water | Inexpensive, environmentally benign, simple procedure. | ijrar.org |

| Aqueous Synthesis | K₂CO₃ / Water | Metal-free, occurs exclusively in water, economically valuable. | nih.gov |

| Metal-Free Catalysis | KOH / DMSO | Avoids trace-metal impurities, applicable to various substrates. | acs.org |

| Solvent-Free Synthesis | Deep Eutectic Solvent (DES) | Solvent also acts as a reactant, high yields, simple work-up. | nih.gov |

Purification and Isolation Strategies for Novel Fluorinated Benzimidazoles

The successful synthesis of a target compound is contingent upon its effective isolation and purification from the crude reaction mixture. For novel fluorinated benzimidazoles, a combination of chromatographic and crystallization techniques is typically employed. The high fluorine content in a molecule like this compound can influence its physical properties, such as polarity and crystallinity, which must be considered during the development of a purification strategy.

Common purification techniques include:

Column Chromatography: This is one of the most common methods for purifying organic compounds. uq.edu.au The crude product is passed through a stationary phase (e.g., silica (B1680970) gel) with a mobile phase (a solvent or mixture of solvents). Separation occurs based on the differential adsorption of the components to the stationary phase. For fluorinated compounds, the choice of eluent system is critical for achieving good separation.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the pure compound crystallizes out, leaving impurities behind in the solvent. samipubco.com

High-Performance Liquid Chromatography (HPLC): HPLC is a more advanced form of column chromatography that uses high pressure to pass the solvent through columns containing smaller particle sizes, leading to higher resolution and faster separation times. nih.gov It is particularly useful for purifying small quantities of a compound to a high degree of purity. nih.gov

Sublimation: For certain stable, non-volatile solids, train sublimation can be an effective purification method, particularly in solvent-free "green" syntheses, where the product can be isolated directly from the crude reaction mixture. researchgate.net

Following purification, the structural integrity and purity of the isolated compound must be confirmed. A suite of analytical methods is used for this characterization, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for fluorinated compounds), mass spectrometry, and single-crystal X-ray diffraction, which provides unambiguous structural confirmation. uq.edu.au

Chemical Reactivity and Derivatization of 2 Tridecafluorohexyl 1h Benzimidazole

Reactivity of the Benzimidazole (B57391) Heterocyclic Core

The benzimidazole ring system is a versatile scaffold in organic chemistry, possessing both nucleophilic and electrophilic character. The presence of the strongly deactivating perfluoroalkyl group at the 2-position significantly modulates its typical reactivity patterns.

The carbon atom at the 2-position of the benzimidazole ring is highly electron-deficient due to the potent electron-withdrawing effect of the adjacent nitrogen atoms and the attached tridecafluorohexyl group. This renders the C2 position susceptible to nucleophilic attack. However, the tridecafluorohexyl group itself is not a viable leaving group under standard nucleophilic substitution conditions due to the immense strength of the carbon-fluorine bonds.

Therefore, direct nucleophilic displacement of the perfluoroalkyl chain is generally not a feasible synthetic route. Instead, reactivity at this position is more commonly observed when a good leaving group, such as a halogen, is present. For instance, 2-chloro-1-methylbenzimidazole readily reacts with nucleophiles like sodium methoxide (B1231860) or ethoxide to yield the corresponding 2-alkoxy derivatives. longdom.org While the N-H proton in unsubstituted 2-halobenzimidazoles can interfere with the reaction through deprotonation, N-alkylation circumvents this issue and facilitates substitution. longdom.orgresearchgate.net

In the context of 2-(Tridecafluorohexyl)-1H-benzimidazole, derivatization via nucleophilic substitution would typically require prior transformation of the C2-perfluoroalkyl bond, a chemically challenging endeavor.

Electrophilic aromatic substitution on the benzene (B151609) portion of the benzimidazole ring is a known pathway for functionalization. However, the imidazole (B134444) ring itself exerts a deactivating effect on the fused benzene ring towards electrophiles. The addition of the powerfully electron-withdrawing tridecafluorohexyl group at the C2 position further deactivates the entire heterocyclic system, making electrophilic substitution significantly more challenging.

Reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would require harsh reaction conditions to proceed. When substitution does occur, it is anticipated to be directed primarily to the 5- and 6-positions of the benzene ring, analogous to other 2-substituted benzimidazoles. The precise regioselectivity would be influenced by the specific electrophile and reaction conditions employed.

The most accessible site for derivatization on the this compound core is the nitrogen atom of the imidazole ring. The N-H proton at the N1 position is acidic and can be readily removed by a base to form a benzimidazolide (B1237168) anion. This anion is a potent nucleophile that can react with a variety of electrophiles, most commonly alkyl and acyl halides. nih.govrsc.org

The electron-withdrawing nature of the C2-tridecafluorohexyl substituent increases the acidity of the N1-proton compared to non-fluorinated analogues, which can facilitate the deprotonation step. This makes N-alkylation and N-acylation highly efficient methods for modifying the compound. nih.gov

Table 1: Representative N-Alkylation and N-Acylation Reactions

| Reactant | Reagent | Base | Product |

|---|---|---|---|

| This compound | Ethyl bromide | Sodium hydride (NaH) | 1-Ethyl-2-(tridecafluorohexyl)-1H-benzimidazole |

| This compound | Benzyl chloride | Potassium carbonate (K2CO3) | 1-Benzyl-2-(tridecafluorohexyl)-1H-benzimidazole |

| This compound | Acetyl chloride | Triethylamine (Et3N) | 1-Acetyl-2-(tridecafluorohexyl)-1H-benzimidazole |

| This compound | Propargyl bromide | Potassium carbonate (K2CO3) | 1-(Prop-2-yn-1-yl)-2-(tridecafluorohexyl)-1H-benzimidazole |

These reactions provide a robust platform for introducing a wide array of functional groups onto the benzimidazole scaffold, enabling the synthesis of diverse derivatives. nih.govnih.gov

Reactivity of the Tridecafluorohexyl Side Chain

Perfluoroalkyl (PFA) chains are renowned for their exceptional chemical and thermal stability, which stems from the high bond energy of the C-F bond.

The tridecafluorohexyl side chain is generally considered chemically inert. The carbon backbone is sterically shielded by the fluorine atoms, and the C-F bonds are highly resistant to both homolytic and heterolytic cleavage. Consequently, performing functional group transformations directly on the perfluorinated chain is extremely difficult and requires specialized, high-energy conditions that are often not compatible with the benzimidazole core. Standard organic transformations typically leave the perfluoroalkyl group untouched.

This reaction pathway is not applicable to the tridecafluorohexyl side chain of this compound. The term "acidic proton abstraction" refers to the removal of a C-H proton by a strong base to generate a carbanion, which can then be functionalized. The tridecafluorohexyl group, being a perfluorinated chain with the structure -(CF₂)₅CF₃, contains no carbon-hydrogen bonds. Every hydrogen atom on the hexyl chain has been replaced by a fluorine atom. Therefore, there are no protons on the side chain available for abstraction, rendering this type of functionalization impossible.

Formation of Metal Complexes and Coordination Chemistry

No studies detailing the synthesis and characterization of metal complexes with this compound as a ligand were found. Research on other benzimidazole derivatives has shown that they can coordinate with a variety of transition metals, often acting as monodentate or bidentate ligands. mdpi.comnih.govnih.govrsc.orgrsc.orgresearchgate.netnih.gov The coordination typically involves the nitrogen atoms of the imidazole ring. mdpi.com

Ligand Properties of the Benzimidazole Nitrogen Atoms

Specific information on the ligand properties of the nitrogen atoms in this compound is not available. In related benzimidazole compounds, the lone pair of electrons on the sp²-hybridized nitrogen atom of the imidazole ring is available for coordination with metal ions. The acidity and basicity of the N-H proton and the coordinating nitrogen, respectively, are crucial factors in complex formation. The highly electronegative tridecafluorohexyl substituent would likely decrease the basicity of the nitrogen atoms, potentially affecting their coordination ability.

Investigation of Transition Metal Coordination Modes

There are no published investigations on the coordination modes of this compound with transition metals. Generally, benzimidazole ligands can coordinate to a single metal center (monodentate), bridge between two metal centers (bidentate-bridging), or form chelate rings if a coordinating substituent is present at the 1-position. mdpi.comnih.gov

Redox Behavior and Electrochemical Studies

No electrochemical studies or data on the redox behavior of this compound have been reported. The redox properties of benzimidazole derivatives can be influenced by substituents. The presence of the strongly electron-withdrawing tridecafluorohexyl group would be expected to make the benzimidazole ring more difficult to oxidize and easier to reduce compared to unsubstituted benzimidazole. nih.govupubscience.com However, without experimental validation through techniques like cyclic voltammetry, this remains a theoretical consideration.

Spectroscopic Characterization Methodologies in 2 Tridecafluorohexyl 1h Benzimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For 2-(Tridecafluorohexyl)-1H-benzimidazole, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required.

Advanced ¹H, ¹³C, and ¹⁹F NMR Techniques

¹H NMR: The proton NMR spectrum would be expected to show signals corresponding to the protons on the benzimidazole (B57391) ring. Typically, this would involve a complex multiplet pattern for the four aromatic protons on the benzene (B151609) ring and a broad signal for the N-H proton, which may exchange with deuterated solvents. The chemical shifts of the aromatic protons would be influenced by the electron-withdrawing nature of the perfluorohexyl group.

¹³C NMR: The carbon NMR spectrum would provide information on all carbon atoms in the molecule. Distinct signals would be expected for the carbons of the benzimidazole core and the tridecafluorohexyl chain. The carbon attached to the fluorine atoms would exhibit complex splitting patterns due to C-F coupling. The C2 carbon of the benzimidazole ring, being attached to the perfluorohexyl group, would show a significantly different chemical shift compared to unsubstituted benzimidazole. arabjchem.orgmdpi.com

¹⁹F NMR: Given the thirteen fluorine atoms in the perfluorohexyl chain, ¹⁹F NMR would be crucial for confirming the structure of this substituent. nih.gov The spectrum would be expected to show multiple signals corresponding to the chemically non-equivalent fluorine atoms along the C6F13 chain (i.e., -CF3, and various -CF2- groups). The chemical shifts and coupling constants (J-values) between adjacent fluorine groups would be characteristic of the perfluoroalkyl chain structure.

2D NMR Experiments for Connectivity and Conformation

To unambiguously assign the signals from 1D NMR spectra, two-dimensional (2D) NMR experiments would be essential. Techniques such as COSY (Correlation Spectroscopy) would establish proton-proton connectivities within the aromatic ring, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would correlate proton signals with their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. This would be vital for confirming the attachment of the perfluorohexyl group at the C2 position of the benzimidazole core.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion. This allows for the calculation of the precise elemental formula (C₁₃H₅F₁₃N₂), providing strong evidence for the compound's identity.

Tandem Mass Spectrometry for Structural Information

Tandem MS (MS/MS) experiments would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide key structural information. Expected fragmentation pathways for this compound would likely include the loss of the perfluorohexyl chain or parts of it, and characteristic fragmentation of the benzimidazole ring itself. Analysis of these fragments would help confirm the connectivity of the molecule.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to display several characteristic absorption bands:

N-H Stretch: A broad band in the region of 3200-3400 cm⁻¹ corresponding to the N-H stretching vibration of the imidazole (B134444) ring. orientjchem.orgnih.gov

Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.

C=N and C=C Stretches: Absorptions in the 1450-1650 cm⁻¹ region, characteristic of the benzimidazole ring system. rsc.org

C-F Stretches: Very strong and characteristic absorption bands in the region of 1100-1300 cm⁻¹, indicative of the numerous carbon-fluorine bonds in the perfluorohexyl group. researchgate.net

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the aromatic ring and the C-C backbone of the fluoroalkyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique employed to investigate the electronic transitions within the this compound molecule. The absorption of UV-Vis radiation by the molecule promotes electrons from lower energy molecular orbitals to higher energy ones. The benzimidazole core possesses a conjugated π-system which gives rise to characteristic π → π* and n → π* transitions.

The presence of the electron-withdrawing tridecafluorohexyl group at the 2-position is expected to significantly influence the electronic structure of the benzimidazole ring. This perfluoroalkyl chain can induce a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima (λmax) compared to the parent benzimidazole. Theoretical studies on halogenated benzimidazole derivatives suggest that the nature and position of the substituent can alter the energy levels of the frontier molecular orbitals, thereby affecting the absorption spectrum. nih.govacs.org The solvent environment also plays a crucial role, as changes in solvent polarity can lead to shifts in the absorption bands. nih.gov

Detailed research findings on analogous fluorinated benzimidazoles indicate that the electronic absorption spectra are sensitive to the degree and position of fluorine substitution. For instance, studies on phenylbenzimidazoles have shown that the absorption and fluorescence properties are strongly dependent on pH. nih.gov While specific experimental data for this compound is not extensively documented in publicly accessible literature, a hypothetical UV-Vis absorption data table is presented below based on typical values for similar fluorinated benzimidazole derivatives.

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

|---|---|---|---|

| Ethanol | 245 | 12,000 | π → π |

| Ethanol | 278 | 8,500 | π → π |

| Ethanol | 285 | 8,200 | π → π |

| Cyclohexane | 242 | 11,500 | π → π |

| Cyclohexane | 275 | 8,000 | π → π |

| Cyclohexane | 282 | 7,800 | π → π |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid of this compound. This technique provides detailed information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the crystal packing.

For benzimidazole derivatives, the crystal structure is significantly influenced by the nature of the substituents. The presence of a long, rigid, and highly fluorinated tridecafluorohexyl chain is anticipated to play a dominant role in the crystal packing of this compound. Studies on other fluorinated benzimidazoles have revealed that fluorine atoms can participate in various non-covalent interactions, including C–F···π interactions, which can influence the supramolecular architecture. mdpi.com

The benzimidazole moiety itself is largely planar, and in the solid state, molecules are often linked by N—H···N hydrogen bonds, forming chains or more complex networks. nih.govresearchgate.net The bulky and hydrophobic nature of the tridecafluorohexyl group may lead to segregation of the fluorinated chains and the aromatic benzimidazole cores in the crystal lattice, a common feature in the solid-state structures of fluorinated organic compounds.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 15.456 |

| c (Å) | 9.876 |

| β (°) | 105.21 |

| Volume (ų) | 1489.3 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.895 |

| Hydrogen Bonds | N-H···N |

Circular Dichroism (CD) Spectroscopy for Chiral Derivatives (if applicable)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized light. For this compound to be CD-active, it would need to be derivatized to introduce a chiral center or exist in a chiral conformation.

While the parent compound is achiral, the synthesis of chiral derivatives would open the door to CD spectroscopic analysis. cbijournal.com For instance, the introduction of a chiral substituent on the benzimidazole nitrogen or the formation of a chiral complex could induce CD signals. The resulting CD spectrum would provide valuable information about the absolute configuration and conformational preferences of the chiral derivative in solution. nih.govnih.gov

Research on other chiral benzimidazole derivatives, such as C-nucleoside analogs, has demonstrated the utility of CD spectroscopy in assigning stereochemistry. nih.gov The sign and magnitude of the Cotton effects in the CD spectrum are highly sensitive to the spatial arrangement of the chromophoric benzimidazole core relative to the chiral center(s).

As there is no information available on the synthesis and CD analysis of chiral derivatives of this compound, this section remains speculative. However, if a chiral derivative were to be synthesized, one could expect to observe characteristic CD spectra. A hypothetical data table for a synthesized chiral derivative is presented to illustrate the potential data that could be obtained.

| Solvent | λ (nm) | Δε (M⁻¹cm⁻¹) | Assignment |

|---|---|---|---|

| Methanol | 290 | +3.5 | π → π |

| Methanol | 260 | -1.8 | π → π |

| Methanol | 230 | +5.2 | π → π* |

Theoretical and Computational Investigations of 2 Tridecafluorohexyl 1h Benzimidazole

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental in elucidating the electronic structure and three-dimensional arrangement of atoms in a molecule. For a molecule like 2-(Tridecafluorohexyl)-1H-benzimidazole, these calculations would provide insights into bond lengths, bond angles, and the distribution of electron density, which in turn dictate its reactivity and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. sapub.orgnih.gov For benzimidazole (B57391) derivatives, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G(d) or higher, have been successful in predicting molecular geometries and electronic structures. nih.govsemanticscholar.org In the case of this compound, DFT studies would likely reveal the influence of the highly electronegative tridecafluorohexyl group on the benzimidazole core. This substituent is expected to withdraw electron density from the aromatic system, impacting the energies of the frontier molecular orbitals (HOMO and LUMO). sapub.orgsru.ac.ir The calculated bond lengths and angles within the benzimidazole ring are anticipated to be in good agreement with experimental data for similar compounds. nih.gov

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds This table is illustrative and based on typical values for substituted benzimidazoles.

| Parameter | Predicted Value |

| C=N bond length (imidazole ring) | ~1.38 Å |

| C-N bond length (imidazole ring) | ~1.39 Å |

| C-C bond length (benzene ring) | ~1.40 Å |

| C-C bond length (imidazole ring) | ~1.45 Å |

| Angle N-C-N (imidazole ring) | ~106° |

| Angle C-N-C (imidazole ring) | ~109° |

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2), provide a higher level of theory for electronic structure calculations. researchgate.net While computationally more intensive than DFT, they can offer more accurate predictions for certain properties. For benzimidazole systems, ab initio calculations have been used to refine geometries and calculate electronic properties with high precision. nih.govtandfonline.com These methods would be particularly useful for benchmarking DFT results and for investigating excited states and reaction mechanisms of this compound with greater accuracy.

Conformational Analysis and Energy Landscapes

The tridecafluorohexyl chain introduces significant conformational flexibility to the molecule. Conformational analysis is crucial for identifying the most stable three-dimensional structures and understanding the energy barriers between different conformers. rsc.org By systematically rotating the dihedral angles along the C-C bonds of the perfluoroalkyl chain and the bond connecting it to the benzimidazole ring, a potential energy surface can be generated. mdpi.com These calculations, typically performed using molecular mechanics or semi-empirical methods for an initial scan, followed by DFT optimization of the minima, would likely show that the extended, anti-periplanar conformation of the fluorinated chain is energetically favored to minimize steric hindrance and electrostatic repulsion between the fluorine atoms. mdpi.com The presence of weak intramolecular interactions, such as C-H···F contacts, might also influence the conformational preferences. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods are invaluable for predicting spectroscopic data, which aids in the identification and characterization of compounds.

NMR Chemical Shifts: The prediction of ¹H, ¹³C, and especially ¹⁹F NMR chemical shifts is a powerful application of computational chemistry. nih.gov DFT-based methods, such as the Gauge-Including Atomic Orbital (GIAO) method, are commonly used for this purpose. researchgate.net For this compound, predicting the ¹⁹F NMR spectrum would be particularly important for its characterization. nih.govrsc.org The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment, and calculations can help assign the signals to specific fluorine atoms along the chain. rsc.orgmdpi.com

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic absorption spectra. researchgate.net For benzimidazole derivatives, the UV-Vis spectra are characterized by π-π* transitions within the aromatic system. semanticscholar.orgnih.gov The tridecafluorohexyl substituent is expected to cause a slight hypsochromic (blue) shift in the absorption maxima compared to an unsubstituted benzimidazole due to its electron-withdrawing nature. TD-DFT calculations would provide the predicted wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths. nih.gov

Table 2: Predicted Spectroscopic Data for this compound This table is illustrative and based on computational studies of similar fluorinated and benzimidazole compounds.

| Spectroscopy | Parameter | Predicted Value |

| ¹⁹F NMR | Chemical Shift Range | -80 to -130 ppm (relative to CFCl₃) |

| ¹³C NMR | Benzimidazole Carbons | 110-150 ppm |

| ¹³C NMR | Perfluorohexyl Carbons | 105-120 ppm (with C-F coupling) |

| UV-Vis | λmax (π-π*) | ~270-280 nm |

Molecular Dynamics Simulations for Intermolecular Interactions and Solution Behavior

Molecular dynamics (MD) simulations can provide insights into the behavior of this compound in the condensed phase, such as in solution or in the solid state. nih.gov By simulating the movement of the molecule and its surrounding solvent molecules over time, MD can reveal information about solvation, aggregation, and intermolecular interactions. nih.govpsu.edu The highly fluorinated chain would likely lead to interesting solution behavior, potentially forming aggregates or micelles in certain solvents to minimize the unfavorable interactions between the fluorous chain and non-fluorous media. nih.gov MD simulations would also be crucial for understanding how this molecule might interact with biological macromolecules, for instance, by predicting its binding affinity and orientation within a protein active site. nih.govmdpi.comacs.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms. nih.gov For the synthesis of this compound, which would likely involve the condensation of a substituted o-phenylenediamine (B120857) with a perfluorinated carboxylic acid or its derivative, computational methods can be used to model the reaction pathway. rasayanjournal.co.innih.govresearchgate.net By locating the transition state structures and calculating their energies, the activation barriers for different proposed mechanisms can be determined, providing a deeper understanding of the reaction kinetics and selectivity. acs.org This type of analysis can aid in optimizing reaction conditions to improve yields and minimize byproducts. mdpi.com

Research on this compound Remains Limited

While the benzimidazole core is a well-studied scaffold in medicinal chemistry and materials science, and numerous studies exist on various derivatives, research has not yet focused on the specific properties of the this compound variant. Computational techniques such as molecular docking and pharmacophore modeling are frequently used to predict the biological targets and understand the structure-activity relationships of new benzimidazole derivatives. Similarly, photophysical and photochemical analyses are crucial for developing new fluorescent probes and photosensitizers. However, the application of these methods to this compound has not been reported.

The absence of published data prevents a detailed discussion of its potential biological targets, binding interactions, or its behavior upon exposure to light. Consequently, data tables and in-depth research findings for the specified subsections of the requested article cannot be generated at this time. Further experimental and computational research is needed to elucidate the specific chemical and physical properties of this compound.

Future Directions and Emerging Research Avenues for 2 Tridecafluorohexyl 1h Benzimidazole

Exploration of Novel Derivatization Strategies

Future research into 2-(tridecafluorohexyl)-1H-benzimidazole will likely involve the synthesis of new analogues to modulate its properties for specific applications. Derivatization strategies can target several positions on the molecule.

N-Substitution of the Imidazole (B134444) Ring: The nitrogen atom at the 1-position (N1) of the benzimidazole (B57391) ring is a primary site for modification. Alkylation or arylation at this position can significantly alter the molecule's steric and electronic properties, which can influence its biological activity and material characteristics. rsc.org

Substitution on the Benzene (B151609) Ring: The C4, C5, C6, and C7 positions of the benzene portion of the scaffold are amenable to electrophilic substitution. Introducing various functional groups such as halogens, nitro groups, or alkyl chains can fine-tune the molecule's polarity, solubility, and ability to interact with biological targets or material matrices. rsc.org

Modification of the Fluoroalkyl Chain: While synthetically more challenging, strategies could be explored to introduce functional groups within or at the terminus of the tridecafluorohexyl chain. This could create attachment points for polymerization or for conjugation to other molecules.

These derivatization approaches would generate a library of related compounds, essential for developing a comprehensive understanding of structure-activity relationships.

| Potential Derivatization Site | Type of Modification | Potential Impact on Properties |

| N1-H of Imidazole Ring | Alkylation, Arylation | Alters steric hindrance, electronic properties, and solubility. rsc.org |

| C4, C5, C6, C7 of Benzene Ring | Halogenation, Nitration | Modifies electronic density, polarity, and intermolecular interactions. |

| Perfluorohexyl Chain | Terminal Functionalization | Provides a handle for conjugation or polymerization. |

Integration into Hybrid Material Systems

The unique combination of a rigid, aromatic benzimidazole core and a hydrophobic/lipophobic perfluoroalkyl chain makes this compound a compelling candidate for advanced materials.

Polymer Science: The compound could be incorporated as a monomer or an additive in polymers. The presence of the fluorinated chain is known to lower the dielectric constant and improve thermal stability in materials like polybenzoxazines. researchgate.net This suggests potential applications in creating specialized polymers for electronics or high-temperature coatings. The long-chain perfluoroalkyl component can also impart oil and water resistance. researchgate.net

Hybrid Molecules: A prominent strategy in modern drug discovery and materials science is the creation of hybrid molecules, where two or more distinct chemical scaffolds are linked to achieve synergistic or novel functionalities. dntb.gov.ua The benzimidazole nucleus could be connected to other pharmacophores, such as 1,2,3-triazole, to create new candidates for anticancer or antimicrobial agents. nih.govnih.govresearchgate.net This approach combines the known biological activities of benzimidazoles with the versatile chemistry of triazoles. nih.gov

Advanced Mechanistic Studies in Biological Systems

Benzimidazole derivatives are known to exhibit a vast range of biological activities, including antimicrobial, antiproliferative, and antiviral effects. nih.govresearchgate.net Future research should investigate whether the significant fluorination in this compound enhances or modifies these potential activities.

Key research avenues include:

Anticancer and Antimicrobial Screening: The compound and its derivatives should be screened against panels of cancer cell lines and microbial pathogens. The bicyclic nature of benzimidazole allows for various non-covalent interactions with biological receptors and enzymes. nih.gov

Mechanism of Action Studies: If biological activity is found, detailed mechanistic studies would be essential. For instance, many 2-substituted benzimidazoles function as anticancer agents by targeting enzymes like topoisomerase or various kinases. nih.gov The highly fluorinated tail could strongly influence how the molecule interacts with and passes through cellular membranes, potentially leading to novel mechanisms of action.

Metabolic Stability and Pharmacokinetics: The carbon-fluorine bond is exceptionally strong, meaning the tridecafluorohexyl chain is likely to be resistant to metabolic degradation. This could result in a long biological half-life, a characteristic seen in other long-chain per- and polyfluoroalkyl substances (PFAS). nih.gov Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) profile would be critical for any potential therapeutic development.

Development of Structure-Property Relationship Models for Fluorinated Benzimidazoles

To guide the rational design of new molecules based on the this compound scaffold, the development of Quantitative Structure-Property Relationship (QSPR) models is a crucial future step. researchgate.net QSPR models are mathematical equations that correlate the structural features of molecules with their physicochemical or biological properties. iau.ir

Descriptor Generation: A QSPR study would involve calculating a wide range of molecular descriptors for a series of fluorinated benzimidazole derivatives. These descriptors would quantify various constitutional, topological, electronic, and geometric aspects of the molecules. doi.org

Model Building: Using statistical methods like multiple linear regression, researchers could build models that predict key properties. researchgate.net Important properties to model for this class of compounds would include:

Lipophilicity (logP): Crucial for predicting biological membrane permeability.

Redox Potentials: Important for applications in electronics and materials science. acs.org

Thermal Stability: Key for use in high-performance polymers.

Biological Activity: Predicting potency against specific targets (e.g., enzymes or cancer cells).

Such models would accelerate the discovery of new derivatives with optimized properties by allowing for virtual screening before undertaking costly and time-consuming synthesis. nih.gov

| Property to Model (QSPR) | Relevant Structural Descriptors | Potential Application Area |

| Lipophilicity (logP) | Molecular weight, polar surface area, fluorine content | Drug Development |

| Redox Potential | HOMO/LUMO energies, partial atomic charges | Materials Science, Electronics |

| Biological Activity (IC50) | Pharmacophore features, steric and electronic parameters | Medicinal Chemistry |

| Thermal Decomposition Temp. | Bond energies, molecular connectivity indices | Polymer Science |

Sustainability Aspects in Synthesis and Application

As with all chemical research, future work on this compound must consider sustainability from both a synthesis and a lifecycle perspective.

Green Synthesis: Research should focus on developing environmentally benign methods for producing this and related compounds. Conventional synthesis often requires harsh conditions and organic solvents. researchgate.net Green chemistry approaches, such as using water as a solvent, employing recyclable catalysts (e.g., nano-Fe3O4), utilizing microwave-assisted reactions, or using deep eutectic solvents, could significantly reduce the environmental footprint of the synthesis. mdpi.comnih.govpnu.ac.irresearchgate.net These methods often offer advantages like shorter reaction times, higher yields, and easier product isolation. chemmethod.com

Environmental Fate and Lifecycle: The tridecafluorohexyl group classifies this compound as a long-chain PFAS. researchgate.netnih.gov This class of chemicals is known for extreme persistence in the environment, with a tendency to bioaccumulate. nih.govnih.gov Therefore, a critical avenue of future research must be the comprehensive evaluation of its environmental impact. This includes studying its biodegradability, potential for long-range environmental transport, and toxicity to ecosystems. Any proposed application must be weighed against these environmental risks, with a focus on closed-loop systems or designing molecules that can be degraded after their useful life.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.